

Application Notes and Protocols for GSK2239633A In Vitro Assays

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Compound of Interest		
Compound Name:	GSK2239633A	
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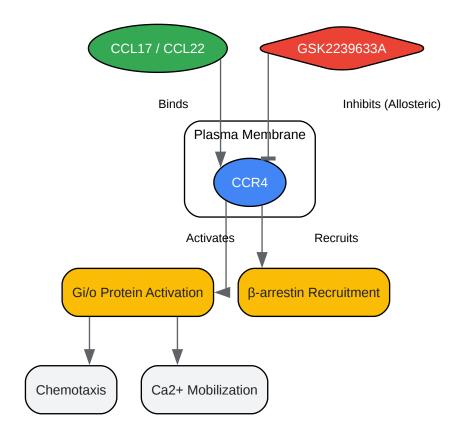
Introduction

GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).[1] CCR4 is a G-protein coupled receptor (GPCR) involved in T-cell trafficking and has been implicated in the pathogenesis of allergic diseases, such as asthma and dermatitis, as well as in cancer.[2] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of **GSK2239633A**.

Signaling Pathway

CCR4 is activated by its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), initiating a signaling cascade that leads to chemotaxis and cellular activation. Upon ligand binding, CCR4 couples to G-proteins, primarily of the Gi/o family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CCR4 signaling can lead to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway and an increase in intracellular calcium concentration. Another critical event in CCR4 signaling is the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and G-protein-independent signaling. **GSK2239633A**, as a negative allosteric modulator, binds to a site on the receptor distinct from the orthosteric ligand binding site to inhibit these downstream signaling events.[2][3]





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Caption: CCR4 signaling pathway and inhibition by GSK2239633A.

Quantitative Data Summary



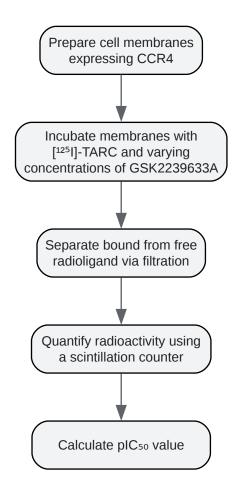
Assay Type	Target	Ligand/ Agonist	Compo und	Paramet er	Value	Cell Type	Referen ce
Radioliga nd Binding	Human CCR4	[¹²⁵ l]- TARC	GSK223 9633A	plC₅o	7.96 ± 0.11	-	[1][4]
F-actin Polymeri zation	Human CD4 ⁺ CCR4 ⁺ T-cells	TARC	GSK223 9633A	pA ₂	7.11 ± 0.29	Primary Human T-cells	[1][4]
F-actin Polymeri zation	Human CD4+ CCR4+ T-cells	CCL17	GSK223 9633A	pEC50	8.79 ± 0.22	Primary Human T-cells	[1]
β-arrestin Recruitm ent	Human CCR4	CCL22	GSK223 9633A	-	Full Antagoni st	-	[3]

Experimental Protocols Radioligand Binding Assay

This assay measures the ability of **GSK2239633A** to displace the binding of a radiolabeled ligand to CCR4.

Workflow:





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Caption: Workflow for the CCR4 radioligand binding assay.

Materials:

- Cell membranes expressing human CCR4
- [125]-TARC (radiolabeled ligand)
- GSK2239633A
- Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters



Scintillation counter and fluid

Procedure:

- Prepare serial dilutions of GSK2239633A in binding buffer.
- In a microplate, combine the cell membranes, [1251]-TARC, and either GSK2239633A or vehicle (for total binding) or a high concentration of a known CCR4 antagonist (for nonspecific binding).
- Incubate the mixture to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters.[5] This separates the membrane-bound radioligand from the unbound radioligand.[5]
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[5]
- Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[5]
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **GSK2239633A** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The pIC₅₀ is the negative logarithm of the IC₅₀.[5]

F-actin Polymerization Assay

This assay measures the effect of **GSK2239633A** on chemokine-induced F-actin polymerization in primary human T-cells, a downstream event of CCR4 activation.

Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs)
- Fluorescein isothiocyanate (FITC)-conjugated anti-human CD4 antibody
- Phycoerythrin (PE)-conjugated anti-human CCR4 antibody
- GSK2239633A



- Vehicle (e.g., 0.1% DMSO)
- Agonist (e.g., TARC or CCL17)
- 3% Formaldehyde solution
- Alexa Fluor 647 phalloidin
- · Flow cytometer

Procedure:

- Isolate PBMCs from whole blood.
- Stain the PBMCs with FITC-conjugated anti-human CD4 and PE-conjugated anti-CCR4 antibodies.[1]
- Incubate the stained cells with either **GSK2239633A** (e.g., 1 μ M) or vehicle for 30 minutes at 37°C.[1]
- Stimulate the cells with an agonist for 15 seconds.[1]
- Terminate the assay by adding 3% formaldehyde to fix the cells.[1]
- Stain the fixed cells with Alexa Fluor 647 phalloidin, which binds to F-actin.[1]
- Determine the mean fluorescence intensity of 1000 CD4⁺ CCR4⁺ cells per sample using a flow cytometer.[1]
- Express the data as a fraction of the mean intensity of the CD4⁺ CCR4⁻ cells in the same sample.[1]
- To determine the pA₂, repeat the experiment with varying concentrations of **GSK2239633A** and a fixed concentration of the agonist.

Bioluminescence Resonance Energy Transfer (BRET) Assay



This assay can be used to measure the interaction between CCR4 and β -arrestin-2 upon agonist stimulation and its inhibition by **GSK2239633A**.

Materials:

- HEK293 cells
- Expression vectors for CCR4 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor
- · Transfection reagent
- Tyrode's buffer (137 mM NaCl, 0.9 mM KCl, 1 mM MgCl₂, 11.9 mM NaHCO₃, 3.6 mM NaH₂PO₄, 25 mM HEPES, 5.5 mM glucose, 1 mM CaCl₂, pH 7.4)
- GSK2239633A
- Agonist (e.g., CCL22)
- Coelenterazine h (Rluc substrate)
- Plate reader capable of measuring BRET

Procedure:

- Co-transfect HEK293 cells with the CCR4-Rluc and β-arrestin-2-YFP expression vectors.
- 48 hours post-transfection, wash the cells with DPBS and resuspend them in Tyrode's buffer.
 [6]
- Add **GSK2239633A** at various concentrations to the cells and incubate for 45 minutes at 37°C to allow for binding equilibrium to be reached.[6]
- Add the agonist (e.g., CCL22) to stimulate the receptor.
- Add the Rluc substrate, coelenterazine h.



- Measure the light emission at the wavelengths corresponding to the Rluc donor and the YFP acceptor using a BRET-compatible plate reader.
- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
- Plot the BRET ratio against the logarithm of the GSK2239633A concentration to determine the inhibitory potency.

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